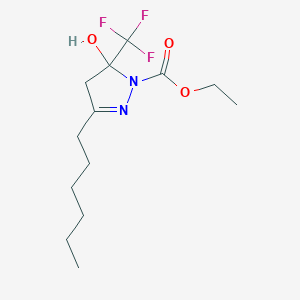![molecular formula C24H22BrClN2O2 B12452974 2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12452974.png)
2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is an organic compound with a complex structure that includes bromine, chlorine, and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a phenolic compound followed by the introduction of the chlorophenyl and morpholinyl groups through a series of substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines, thiols, or alkoxides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the imine group can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylphenol: A simpler analog with a bromine and methyl group on the phenol ring.
2-chloro-4-bromophenol: Contains both bromine and chlorine atoms on the phenol ring.
4-[(2-chlorophenyl)methyl]phenol: Lacks the bromine and morpholinyl groups but has the chlorophenylmethyl substituent.
Uniqueness
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both bromine and chlorine atoms, along with the morpholinyl and imine functionalities, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.
This detailed article provides a comprehensive overview of 2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H22BrClN2O2 |
|---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
2-bromo-4-[(2-chlorophenyl)methyl]-6-[(2-morpholin-4-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C24H22BrClN2O2/c25-20-15-17(13-18-5-1-2-6-21(18)26)14-19(24(20)29)16-27-22-7-3-4-8-23(22)28-9-11-30-12-10-28/h1-8,14-16,29H,9-13H2 |
InChI Key |
BLSXUIXQCHUJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2N=CC3=C(C(=CC(=C3)CC4=CC=CC=C4Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-(dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B12452893.png)
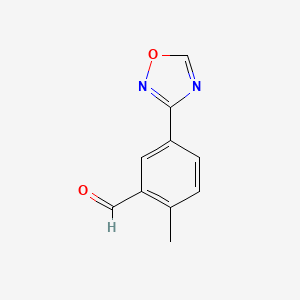
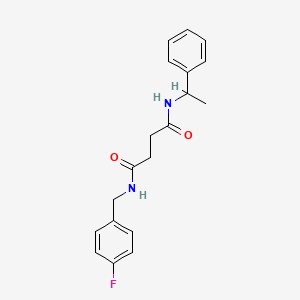
![5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide](/img/structure/B12452928.png)
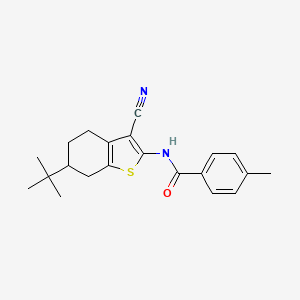
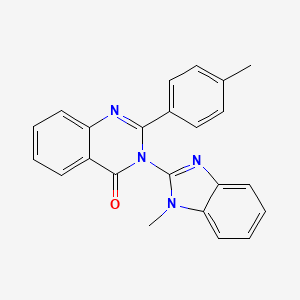
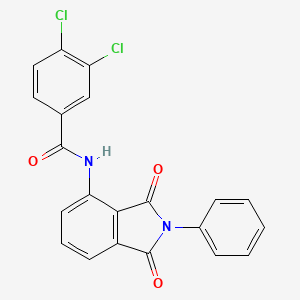
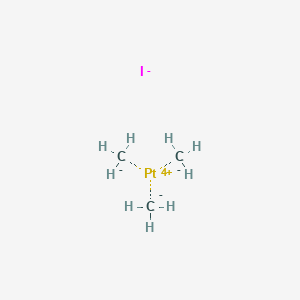
![2-Propenamide, N-[[(3-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B12452950.png)

